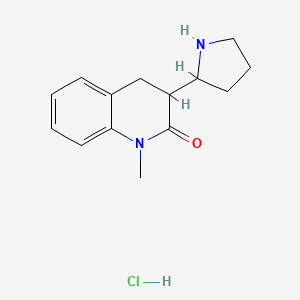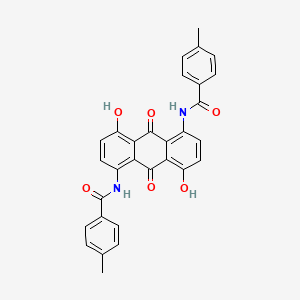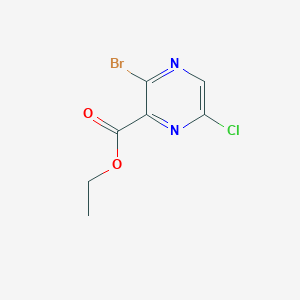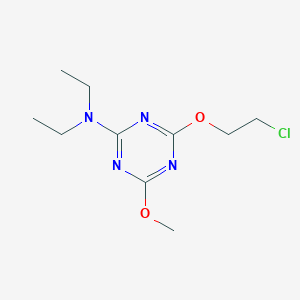![molecular formula C28H18F4N2O4 B13133043 1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione CAS No. 62149-29-5](/img/structure/B13133043.png)
1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione is an anthraquinone derivative known for its unique chemical structure and properties. This compound features two difluoromethoxyphenyl groups attached to an anthracene-9,10-dione core, making it a valuable subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione typically involves the reaction of 1,4-diaminoanthraquinone with 4-(difluoromethoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like column chromatography are often employed to achieve the desired product quality .
化学反応の分析
Types of Reactions
1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinone derivatives, while reduction reactions produce anthracene derivatives .
科学的研究の応用
1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions, which can influence cellular processes and biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
- 1,4-Bis((4-methoxyphenyl)amino)anthracene-9,10-dione
- 1,4-Bis((4-chlorophenyl)amino)anthracene-9,10-dione
- 1,4-Bis((4-phenyl)amino)anthracene-9,10-dione
Uniqueness
1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione is unique due to the presence of difluoromethoxy groups, which impart distinct electronic and steric properties.
特性
CAS番号 |
62149-29-5 |
|---|---|
分子式 |
C28H18F4N2O4 |
分子量 |
522.4 g/mol |
IUPAC名 |
1,4-bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C28H18F4N2O4/c29-27(30)37-17-9-5-15(6-10-17)33-21-13-14-22(34-16-7-11-18(12-8-16)38-28(31)32)24-23(21)25(35)19-3-1-2-4-20(19)26(24)36/h1-14,27-28,33-34H |
InChIキー |
ABJAPHAVZLRQEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)OC(F)F)NC5=CC=C(C=C5)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



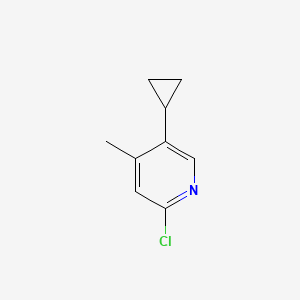
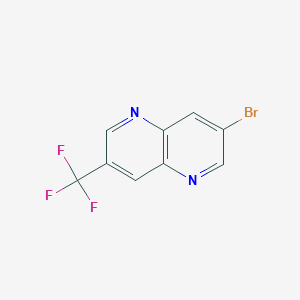
![Sodium 4-(((2-((3-methoxybenzyl)carbamoyl)-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidin-5-yl)methoxy)methyl)benzoate](/img/structure/B13133001.png)
![(4S)-2-[fluoren-9-ylidene-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13133014.png)
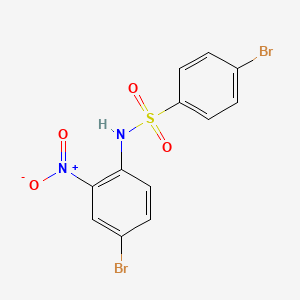
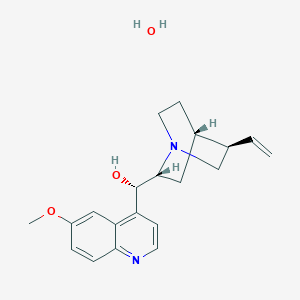
![6-Chloro-[2,3'-bipyridine]-4-carbaldehyde](/img/structure/B13133029.png)
